3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one
Overview
Description
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of natural products, including sterols, trisporic acids, and terpenoids . In biology and medicine, it is utilized in the development of pharmaceutical compounds and as a reference standard for pharmaceutical testing . Additionally, it has applications in the industrial sector, particularly in the production of high-quality reference standards for accurate results .
Mechanism of Action
Target of Action
Related compounds such as 3-methyl-2-cyclohexenone have been identified as insect sex pheromones , suggesting that this compound may also interact with specific receptors in insects.
Mode of Action
Cyclohexenone derivatives are known to be versatile electrophiles, participating in a range of addition reactions including conjugate addition of organocopper nucleophiles, michael reactions, and phosphoniosilylations . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role as a pheromone , it may be involved in signaling pathways in insects.
Result of Action
Related compounds have been reported to act as insect pheromones , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one can be achieved through various methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is then treated with a base to induce cyclization, followed by heating to generate the final product . Another method involves the condensation of formaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine .
Chemical Reactions Analysis
3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, sodium bicarbonate, and magnesium sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Comparison with Similar Compounds
3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one can be compared with other similar compounds, such as ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate (Hagemann’s ester) and ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its isopropyl and carbethoxy substituents, which contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-5-16-13(15)12-9(4)6-10(14)7-11(12)8(2)3/h6,8,11-12H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMOPULUXAKJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)C=C1C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885254 | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24079-95-6 | |
Record name | Ethyl 2-methyl-6-(1-methylethyl)-4-oxo-2-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24079-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024079956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24079-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-(isopropyl)-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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